3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Overview

Description

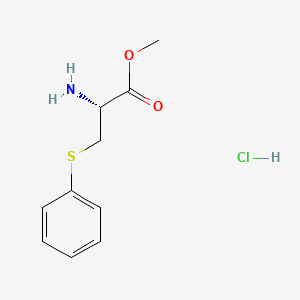

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is an impurity of Parecoxib . Parecoxib is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib . The compound appears as a brown solid .

Molecular Structure Analysis

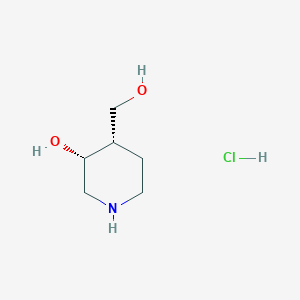

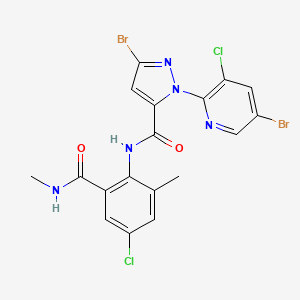

The molecular formula of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is C16H14N2O3S . The InChI key is QHTHRXSCXPHAHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is 501.5±60.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Properties

This compound has been studied for its role as a selective COX-2 inhibitor, which is crucial in developing treatments for inflammation. By targeting COX-2, it offers a potential pathway for creating anti-inflammatory medications with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Analgesic Applications

Due to its COX-2 inhibition properties, there is significant interest in using this molecule as a basis for developing new analgesic drugs. These drugs could be particularly useful for managing chronic pain conditions without the risks associated with opioid use .

Antipyretic Effects

Research has indicated that selective COX-2 inhibitors can also act as antipyretics, reducing fever. This compound’s ability to modulate the body’s temperature response makes it a candidate for treating feverish conditions .

Oncology Research

The role of COX-2 in tumor growth and metastasis has been a subject of oncological research. As a COX-2 inhibitor, this compound may contribute to the development of new cancer therapies, particularly those targeting inflammation-driven cancers .

Neurodegenerative Diseases

There is ongoing research into the effects of COX-2 inhibitors on neurodegenerative diseases like Alzheimer’s. The anti-inflammatory action of compounds like 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide could potentially slow the progression of such diseases .

Cardiovascular Disease Management

While COX-2 inhibitors have been associated with cardiovascular risks, there is research into creating safer profiles for these drugs. This compound could be key in developing COX-2 inhibitors that balance efficacy with cardiovascular safety .

Ophthalmic Uses

The anti-inflammatory properties of COX-2 inhibitors suggest potential applications in treating inflammatory eye conditions. Research into derivatives of this compound could lead to new treatments for uveitis and other ocular inflammatory diseases .

Veterinary Medicine

Selective COX-2 inhibitors are also being explored for use in veterinary medicine. They could provide a safer alternative for managing pain and inflammation in animals, with applications ranging from post-operative care to chronic conditions .

Mechanism of Action

Target of Action

The primary target of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of proinflammatory prostanoids, which are compounds that contribute to inflammation and pain .

Mode of Action

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” acts as a potent and selective inhibitor of the COX-2 enzyme . By inhibiting this enzyme, the compound reduces the production of proinflammatory prostanoids, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the synthesis of proinflammatory prostanoids. These prostanoids are part of the biochemical pathway that leads to inflammation and pain. By inhibiting their production, “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” effectively interrupts this pathway, reducing inflammation and pain .

Pharmacokinetics

These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

The result of the action of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is a reduction in inflammation and pain. This is achieved by inhibiting the COX-2 enzyme and disrupting the production of proinflammatory prostanoids .

properties

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHRXSCXPHAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741522 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | |

CAS RN |

386273-25-2 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)

![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)